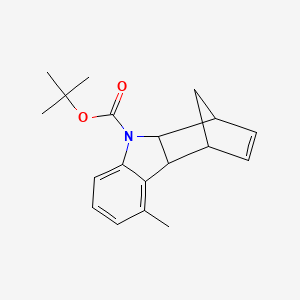
tert-Butyl 5-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound is notable for its unique structural features, which include a tert-butyl ester group and a tetrahydrocarbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the construction of the carbazole core through a series of cyclization reactions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.
Functional Group Modifications: Additional functional group modifications are carried out to introduce the methyl group and other substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Aplicaciones Científicas De Investigación
tert-Butyl 5-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in drug development, particularly for its potential anti-cancer and anti-microbial properties.
Medicine: Its unique structure and biological activity make it a potential lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound, carbazole, shares the core structure but lacks the tert-butyl ester and methyl groups.
1,2,3,4-Tetrahydrocarbazole: Similar to the compound but lacks the tert-butyl ester group.
9-Ethylcarbazole: Contains an ethyl group instead of the tert-butyl ester.
Uniqueness
tert-Butyl 5-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7,12-tetraene-9-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-11-6-5-7-14-15(11)16-12-8-9-13(10-12)17(16)20(14)18(21)22-19(2,3)4/h5-9,12-13,16-17H,10H2,1-4H3 |
Clave InChI |
QOGIUXKLYCOXED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3C4CC(C3N(C2=CC=C1)C(=O)OC(C)(C)C)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)

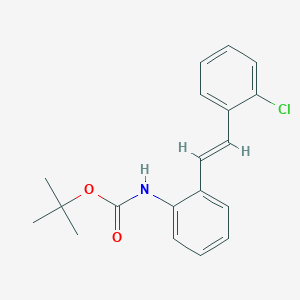
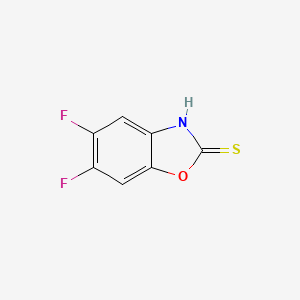


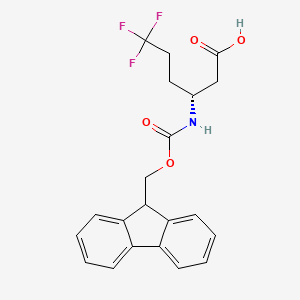

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

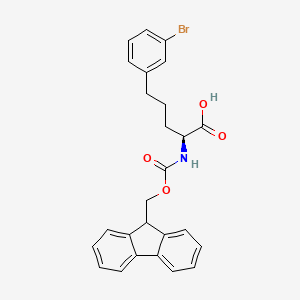
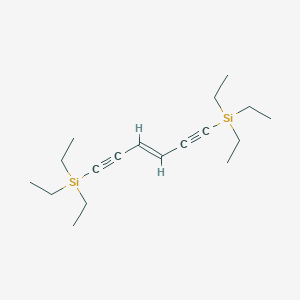
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
